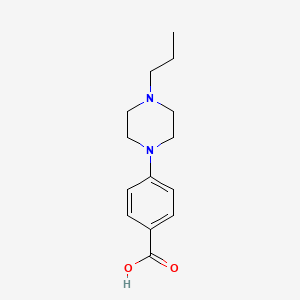
4-(4-Propyl-1-piperazinyl)benzoic acid
Cat. No. B1600406
Key on ui cas rn:
85469-68-7
M. Wt: 248.32 g/mol
InChI Key: DDPZNQRPUIWZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642239B2
Procedure details


In an alternative procedure the acetic acid internal salt of 4-[4-(1-propyl)-piperazin-1-yl]-benzoic acid is treated in acetonitrile with HOBt, NMM and diisopropylcarbodiimide (DICI), and after stirring for 1 hr at 40° C. a solution of 1-amino-cyclohexanecarboxylic acid cyanomethyl-amide in acetonitrile is added. On completion of the reaction, the product is precipitated by addition of water to the reaction mixture, filtered and following digestion with ethanol is dried to the end product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:4]1[CH2:9][CH2:8][N:7]([C:10]2[CH:18]=[CH:17][C:13]([C:14]([OH:16])=O)=[CH:12][CH:11]=2)[CH2:6][CH2:5]1)[CH2:2][CH3:3].C1C=CC2N(O)N=NC=2C=1.CN1CCOCC1.C(N=C=NC(C)C)(C)C.[C:45]([CH2:47][NH:48][C:49]([C:51]1([NH2:57])[CH2:56][CH2:55][CH2:54][CH2:53][CH2:52]1)=[O:50])#[N:46]>C(#N)C.C(O)(=O)C>[C:45]([CH2:47][NH:48][C:49]([C:51]1([NH:57][C:14](=[O:16])[C:13]2[CH:12]=[CH:11][C:10]([N:7]3[CH2:6][CH2:5][N:4]([CH2:1][CH2:2][CH3:3])[CH2:9][CH2:8]3)=[CH:18][CH:17]=2)[CH2:56][CH2:55][CH2:54][CH2:53][CH2:52]1)=[O:50])#[N:46]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)CNC(=O)C1(CCCCC1)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)N1CCN(CC1)C1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCOCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
On completion of the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product is precipitated by addition of water to the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is dried to the end product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(#N)CNC(=O)C1(CCCCC1)NC(C1=CC=C(C=C1)N1CCN(CC1)CCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
